
1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a 2-cyclopropylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropylphenyl Intermediate: The initial step involves the synthesis of the 2-cyclopropylphenyl group through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Cyclopentane Ring Formation: The cyclopentane ring is then introduced through cyclization reactions, which may involve palladium-catalyzed hydrocarboxylation of cyclopentene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions: 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
科学研究应用
1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or microbial growth.
相似化合物的比较
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylic acid group but lacks the 2-cyclopropylphenyl group.
1-Phenyl-1-cyclopropanecarboxylic acid: Similar structure but with a phenyl group instead of the cyclopentane ring.
Uniqueness: 1-(2-Cyclopropylphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the cyclopentane ring and the 2-cyclopropylphenyl group, which confer distinct chemical and biological properties.
属性
分子式 |
C15H18O2 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC 名称 |
1-(2-cyclopropylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c16-14(17)15(9-3-4-10-15)13-6-2-1-5-12(13)11-7-8-11/h1-2,5-6,11H,3-4,7-10H2,(H,16,17) |
InChI 键 |
VHKLNNSIORIFDW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C2=CC=CC=C2C3CC3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


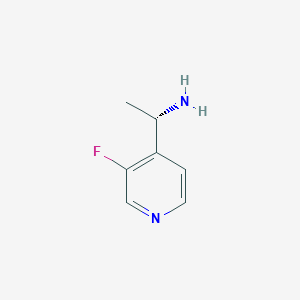
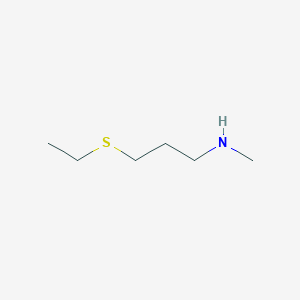
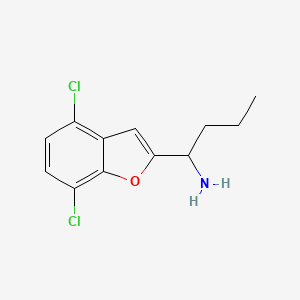
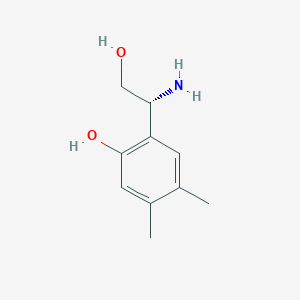
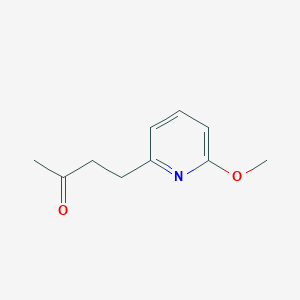
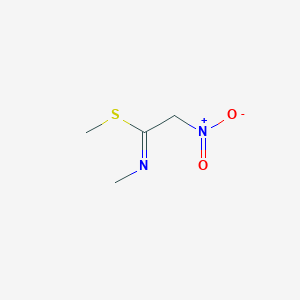
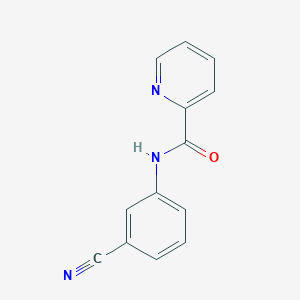
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)
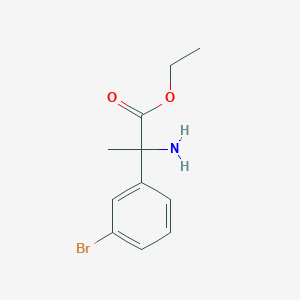
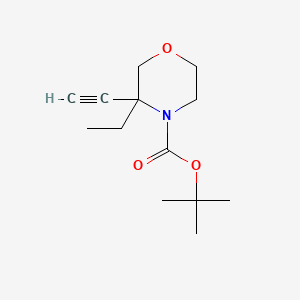
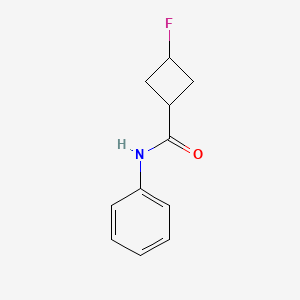
![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)
